molecular formula C11H13BrN2O2 B8026769 1-(3-Bromo-5-nitrophenyl)piperidine

1-(3-Bromo-5-nitrophenyl)piperidine

Cat. No.: B8026769
M. Wt: 285.14 g/mol
InChI Key: IZSLMJBGRSETJM-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-nitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Bromo-5-nitrophenyl)piperidine typically involves several steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 3-nitroaniline to yield 3-bromo-5-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine under appropriate reaction conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. For instance, the use of specific solvents, catalysts, and temperature control can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(3-Bromo-5-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-Bromo-5-aminophenyl)piperidine, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-5-nitrophenyl)piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

    Medicine: Research into the pharmacological properties of this compound and its derivatives has shown potential in the development of new therapeutic agents. It is investigated for its activity against various biological targets, including enzymes and receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitrophenyl)piperidine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(3-Bromo-5-nitrophenyl)piperidine can be compared with other piperidine derivatives, such as:

    1-(3-Chloro-5-nitrophenyl)piperidine: Similar in structure but with a chlorine atom instead of bromine. This compound may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(3-Bromo-5-aminophenyl)piperidine: A reduced form where the nitro group is converted to an amino group

    1-(3-Bromo-5-methylphenyl)piperidine: Contains a methyl group instead of a nitro group, leading to variations in its chemical behavior and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-5-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-6-10(8-11(7-9)14(15)16)13-4-2-1-3-5-13/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSLMJBGRSETJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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